Head-to-Head Biological Activity Data Unavailable for 2-Ethyl vs. 2-Methyl or 2-Isopropyl Congeners
No direct head-to-head comparison of biological activity (IC50, Ki, EC50) has been published for 2-ethyl-8-oxa-2-azaspiro[4.5]decane versus the 2-methyl (CAS 1420980-09-1) or 2-isopropyl analogues in any peer-reviewed article or patent document retrieved from authoritative databases [1][2]. While the parent scaffold is recognised as an intermediate for MAGL inhibitors [1] and CCR1 antagonists [2], the specific N-ethyl derivative has no reported enzyme inhibition data.
| Evidence Dimension | Biological potency (IC50/Ki) for enzyme targets reported in the literature |
|---|---|
| Target Compound Data | No quantitative target engagement data available |
| Comparator Or Baseline | 2-Methyl-8-oxa-2-azaspiro[4.5]decane: no data; 2-Isopropyl-8-oxa-2-azaspiro[4.5]decane: no data |
| Quantified Difference | Not calculable |
| Conditions | Not applicable; data absent from PubMed, Google Patents, and SpringerLink searches |
Why This Matters
Absence of comparative potency data means a procurement decision cannot be made on the basis of differentiated biological efficacy; users must perform de novo screening.
- [1] Google Patents. Heterocyclic spiro compounds as MAGL inhibitors. EP3571202A1. Filed 2018-01-09. View Source
- [2] Scite. Spirocyclic compounds, potent CCR1 antagonists. Citing: Bioorg. Med. Chem. Lett. 2013, 23, 3531. View Source
